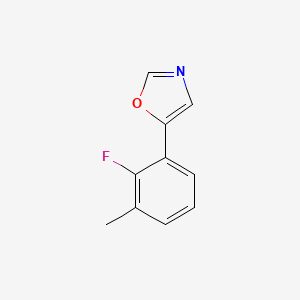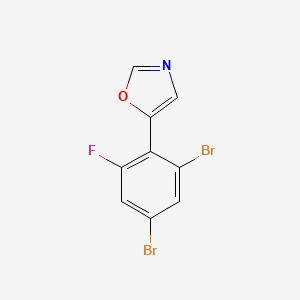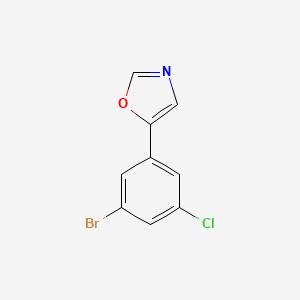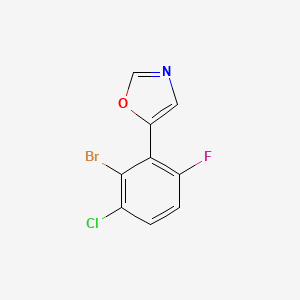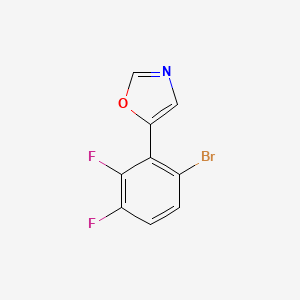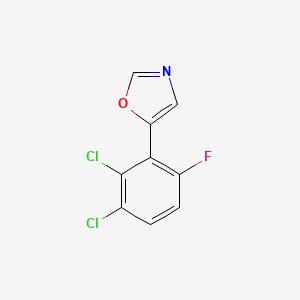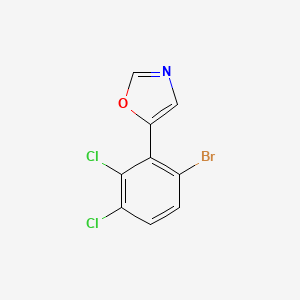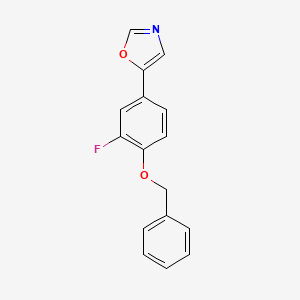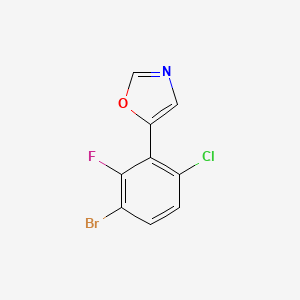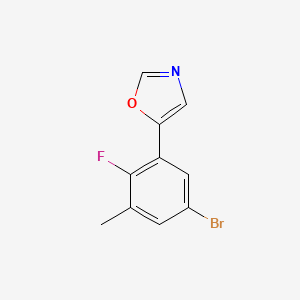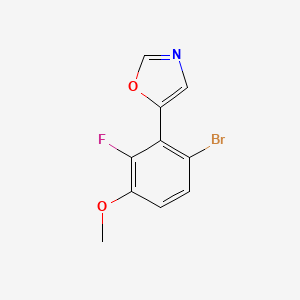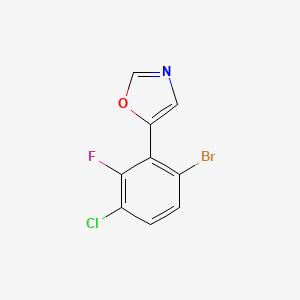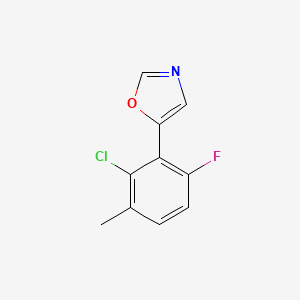
5-(2-chloro-6-fluoro-3-methylphenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-6-fluoro-3-methylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2-chloro-6-fluoro-3-methylphenyl group attached to the oxazole ring. The unique substitution pattern on the phenyl ring imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
作用机制
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, and their targets often depend on the specific substitution pattern .
Mode of Action
Oxazole derivatives interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . These effects can range from antimicrobial to anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds or enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole can be achieved through several methods. One common approach involves the Robinson–Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
5-(2-chloro-6-fluoro-3-methylphenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs at the C5 position of the oxazole ring, often requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C2 position.
Diels–Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions with electrophilic alkenes, leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide for formylation, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions include substituted oxazoles, pyridine derivatives, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in medicinal chemistry.
科学研究应用
5-(2-chloro-6-fluoro-3-methylphenyl)oxazole has a wide range of scientific research applications, including:
相似化合物的比较
5-(2-chloro-6-fluoro-3-methylphenyl)oxazole can be compared with other similar compounds, such as:
Oxazole: The parent compound, which lacks the substituted phenyl group.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related heterocycle with an additional nitrogen atom in the ring.
These compounds share some chemical and biological properties but differ in their specific activities and applications. The unique substitution pattern of this compound imparts distinct properties that make it valuable for specific research and industrial applications.
属性
IUPAC Name |
5-(2-chloro-6-fluoro-3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIWWFIVOKJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2=CN=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
